molecular formula C13H11ClO2 B11874635 2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione CAS No. 29560-70-1

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione

Cat. No.: B11874635
CAS No.: 29560-70-1
M. Wt: 234.68 g/mol
InChI Key: GIXVLAYTOKTQDI-UHFFFAOYSA-N
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Description

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isopropylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol. The mixture is stirred at low temperatures (around 0°C) to ensure the reaction proceeds efficiently. The product is then purified through techniques such as thin-layer chromatography (TLC) and crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

Scientific Research Applications

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. The molecular targets include various enzymes and proteins involved in cellular redox regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(naphthalen-2-ylamino)naphthalene-1,4-dione
  • 2-(1,1-Bis(hydroxymethyl)-2-hydroxyethylamino)-1,4-naphthoquinone

Uniqueness

2-Chloro-3-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

29560-70-1

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-3-propan-2-ylnaphthalene-1,4-dione

InChI

InChI=1S/C13H11ClO2/c1-7(2)10-11(14)13(16)9-6-4-3-5-8(9)12(10)15/h3-7H,1-2H3

InChI Key

GIXVLAYTOKTQDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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